molecular formula C34H38N4O7 B025296 Bacteriochlorin a CAS No. 103428-20-2

Bacteriochlorin a

カタログ番号: B025296
CAS番号: 103428-20-2
分子量: 614.7 g/mol
InChIキー: MILOJLOJFSWAGE-ITKAJJHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bacteriochlorin a is a stable, synthetic bacteriochlorin photosensitizer characterized by a strong near-infrared (NIR) absorption band, typically around 750-780 nm. This intense absorption within the phototherapeutic window allows for superior light penetration through biological tissues, making this compound an exceptional candidate for fundamental photodynamic research. Primary Research Applications: Photodynamic Therapy (PDT): Investigate novel cancer treatment strategies. Bacteriochlorin a's efficient generation of reactive oxygen species (ROS) upon NIR light irradiation induces oxidative damage to cellular components, leading to programmed cell death or necrosis in vitro and in vivo. Antimicrobial Photodynamic Therapy (aPDT): Study alternative approaches to combat antibiotic-resistant pathogens. The compound's polycationic derivatives have demonstrated potent, selective photoinactivation of a broad spectrum of microorganisms, including Gram-positive (e.g., S. aureus ) and Gram-negative (e.g., E. coli, P. aeruginosa ) bacteria, and fungal yeast (e.g., C. albicans ). Biophotonics & Bioimaging: Utilize its favorable fluorescence properties in the NIR range for developing optical imaging and sensing applications. Key Advantages: Deep Tissue Penetration: NIR absorption enables the targeting of deeper lesions compared to porphyrin or chlorin-based sensitizers. Stable Synthetic Analog: Engineered with stabilizing geminal dialkyl motifs to resist adventitious dehydrogenation, ensuring consistency and reliability in experimental results. High Photostability & ROS Yield: Exhibits robust stability under illumination and high triplet yield, leading to efficient singlet oxygen and radical generation for potent photodynamic effects. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

103428-20-2

分子式

C34H38N4O7

分子量

614.7 g/mol

IUPAC名

(7R,8R,17S,18S)-12-acetyl-18-(2-carboxyethyl)-20-(carboxymethyl)-7-ethyl-3,8,13,17-tetramethyl-7,8,17,18,21,23-hexahydroporphyrin-2-carboxylic acid

InChI

InChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1

InChIキー

MILOJLOJFSWAGE-ITKAJJHTSA-N

SMILES

CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C

異性体SMILES

CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C

正規SMILES

CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C

同義語

bacteriochlorin a

製品の起源

United States

科学的研究の応用

Photodynamic Therapy (PDT)

Mechanism and Efficacy
Bacteriochlorin a has been extensively studied for its role as a photosensitizer in PDT, particularly in treating cancer. The compound absorbs light in the range of 720–850 nm, allowing for deeper tissue penetration compared to traditional photosensitizers like Photofrin, which absorbs at 630 nm. This property is crucial for targeting pigmented tumors, such as melanoma, where melanin can absorb light and hinder treatment efficacy .

Case Studies

  • Melanoma Treatment : A study demonstrated that synthetic bacteriochlorins showed significant efficacy in in vivo models of melanoma, outperforming established photosensitizers. The synthetic bacteriochlorins led to a survival advantage and a notable cure rate in treated mice .
  • Glycine-Modified Bacteriochlorins : Research on glycine-modified bacteriochlorins revealed enhanced stability and singlet oxygen generation efficiency, making them suitable for targeting resistant cancer cells. These modifications improved cellular uptake in MCF-7 breast cancer cells, indicating potential for more effective PDT protocols .

Nanotechnology Applications

Bacteriochlorin a is being explored for its potential in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its amphiphilic nature allows it to be conjugated with various polymers to enhance solubility and bioavailability.

Research Findings

  • Micellar Formulations : Studies have shown that bacteriochlorin-based micelles can effectively deliver drugs to tumor sites, improving therapeutic outcomes . The use of Pluronic-based micelles has been investigated to encapsulate bacteriochlorins, facilitating targeted delivery and controlled release of therapeutic agents.

Solar Energy Conversion

The unique photophysical properties of bacteriochlorin a also make it an attractive candidate for solar energy applications. Its ability to absorb light efficiently can be harnessed in the development of solar cells and photoconversion systems.

Potential Developments

  • Photovoltaic Devices : Research into the use of bacteriochlorins in photovoltaic devices aims to improve the efficiency of light harvesting and energy conversion processes. This could lead to advancements in sustainable energy technologies .

Comparison of Bacteriochlorin Derivatives

The following table summarizes the properties and applications of different bacteriochlorin derivatives:

Derivative Absorption Max (nm) Application Key Findings
Bacteriochlorin a750-800PDTEffective against pigmented tumors; deep tissue penetration
Glycine-modified746PDTEnhanced stability and cellular uptake; effective against resistant cells
Synthetic variants730PDTSuperior performance compared to traditional photosensitizers
Nanocarrier formulationsVariableDrug deliveryImproved solubility and targeting capabilities

類似化合物との比較

Structural Differentiation

  • Chlorins : One reduced pyrrolic ring (20 π-electrons), as seen in chlorophylls .
  • Bacteriochlorins : Two reduced pyrrolic rings (18 π-electrons), e.g., bacteriochlorophyllide a .

Table 1: Key Structural and Electronic Properties

Compound π-Electrons HOMO-LUMO Gap (V) Key Applications
Porphyrin 22 1.90–2.10 Catalysis, sensors
Chlorin 20 ~1.60* Photosynthesis, DSSCs
Bacteriochlorin a 18 1.29–1.50 NIR imaging, photodynamic therapy

*Estimated from porphyrin-chlorin comparisons .

Electrochemical Behavior

Bacteriochlorin a exhibits a smaller electrochemical HOMO-LUMO gap (1.29–1.50 V) than metal-substituted bacteriochlorophyll a (1.52–1.60 V) and nonplanar porphyrins (1.90–2.10 V) . The reduced gap enhances electron transfer efficiency, critical for photodynamic therapy and NIR fluorescence applications .

Photophysical and Functional Comparisons

Absorption and Emission

  • Qy Band Shifts : Introduction of meso-aryl substituents (e.g., p-tolyl groups) induces hypsochromic shifts in bacteriochlorins. For instance, B3-P2T2 shows a 16 nm hypsochromic shift compared to B3-T2 .
  • NIR Performance : Bacteriochlorin a absorbs in the NIR (700–900 nm), outperforming chlorins (600–700 nm) and porphyrins (400–600 nm) in deep-tissue imaging .

Table 2: Spectral Properties

Compound Qy Band (nm) Fluorescence Quantum Yield (Φf)
Bacteriochlorin a ~750–850 0.15–0.30*
Chlorin e6 ~660–670 0.10–0.20
Porphyrin ~500–600 <0.10

*Data from bacteriochlorin derivatives .

Catalytic and Enzymatic Activity

Chlorin derivatives (e.g., Zn-3-acetyl-Pheidea(6)) exhibit higher specific activity (172.5 nmol·min⁻¹·mg⁻¹) than bacteriochlorin analogs, attributed to differences in redox potentials and substrate binding . This highlights the role of pyrrolic ring reduction in modulating enzymatic interactions.

Q & A

Q. What are the optimal synthetic routes for Bacteriochlorin a, and how can purity be validated?

Bacteriochlorin a is typically synthesized via porphyrin derivatization or reduction of chlorin precursors. Key steps include:

  • Reaction conditions : Use controlled atmospheres (e.g., argon) to prevent oxidation during reduction steps .
  • Purification : Employ column chromatography with silica gel or HPLC, followed by UV-Vis and mass spectrometry to confirm purity (>95%) .
  • Reproducibility : Document solvent ratios, temperature, and catalyst concentrations in detail to enable replication .

Q. What spectroscopic techniques are essential for characterizing Bacteriochlorin a?

A multi-technique approach is critical:

  • UV-Vis/NIR : Identify Q-band absorption peaks (e.g., ~750 nm for Bacteriochlorin a) to confirm electronic structure .
  • EPR : Detect paramagnetic intermediates in photodynamic reactions .
  • Fluorescence lifetime imaging (FLIM) : Quantify excited-state dynamics in biological environments . Tabulate extinction coefficients and quantum yields for cross-comparison with literature .

Advanced Research Questions

Q. How can contradictory data on Bacteriochlorin a’s photostability in vivo be resolved?

Contradictions often arise from experimental variables:

  • Variable control : Standardize light dose (mW/cm²), solvent systems (e.g., PBS vs. DMSO), and oxygen levels .
  • Systematic reviews : Apply Cochrane methods to aggregate data, assess bias, and identify underreported factors (e.g., tissue oxygenation gradients) .
  • Meta-analysis : Use statistical tools (e.g., RevMan) to compare degradation half-lives across studies .

Q. What methodologies address challenges in Bacteriochlorin a’s tumor-targeting efficiency?

Advanced strategies include:

  • Functionalization : Conjugate with tumor-specific ligands (e.g., folate or antibodies) via carbodiimide crosslinkers; validate binding via flow cytometry .
  • Nanocarrier encapsulation : Use liposomal or polymeric nanoparticles to enhance pharmacokinetics; monitor release kinetics using dialysis membranes .
  • In vivo imaging : Employ SPECT/CT with radiolabeled analogs (e.g., ⁶⁴Cu) to quantify biodistribution .

Q. How do solvent polarity and aggregation states affect Bacteriochlorin a’s photophysical properties?

Methodological considerations:

  • Solvent screening : Compare absorbance/emission in polar (e.g., methanol) vs. nonpolar solvents (e.g., toluene) to assess solvatochromism .
  • Aggregation studies : Use dynamic light scattering (DLS) to correlate particle size with fluorescence quenching .
  • Computational modeling : Apply TD-DFT to predict solvent-dependent HOMO-LUMO gaps .

Methodological Frameworks

Designing a hypothesis-driven study on Bacteriochlorin a’s mechanism in photodynamic therapy (PDT):

  • Research question : “How does Bacteriochlorin a’s singlet oxygen quantum yield (ΦΔ) vary with intracellular pH?”
  • Experimental design :
  • In vitro assays: Use SOSG probes in pH-buffered cancer cell lines (e.g., HeLa) .
  • Controls: Include dark controls and pH-insensitive photosensitizers (e.g., Rose Bengal) .
  • Data synthesis: Perform ANOVA to compare ΦΔ across pH levels (e.g., 5.0 vs. 7.4) .

Conducting a literature review on Bacteriochlorin a’s applications in bioimaging:

  • Search strategy : Use Boolean terms like “Bacteriochlorin a AND (bioimaging OR fluorescence)” in PubMed/Scopus .
  • Inclusion criteria : Prioritize studies with quantified detection limits and in vivo validation .
  • Gaps identification : Note understudied areas (e.g., two-photon absorption in deep tissues) .

Data Analysis and Reporting

Interpreting conflicting results in Bacteriochlorin a’s cytotoxicity profiles:

  • Source analysis : Check for methodological differences in cell viability assays (e.g., MTT vs. ATP luminescence) .
  • Confounding factors : Account for light source variability (e.g., LED vs. laser) and incubation times .
  • Reporting standards : Follow CONSORT guidelines for preclinical studies to enhance transparency .

Creating a reproducible data repository for Bacteriochlorin a research:

  • Metadata : Include raw spectra, instrument calibration logs, and software versions (e.g., OriginLab vs. MATLAB) .
  • Open access : Deposit datasets in platforms like Zenodo or Figshare with DOI links .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。